
(2S)-2-Methyl-3-naphthalen-2-ylpropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-Methyl-3-naphthalen-2-ylpropan-1-amine, also known as Methamphetamine, is a highly addictive stimulant drug that affects the central nervous system. It is a synthetic compound that belongs to the phenethylamine and amphetamine classes of drugs. Methamphetamine is commonly used as a recreational drug, but it also has scientific research applications due to its potential therapeutic effects.
作用机制
(2S)-2-Methyl-3-naphthalen-2-ylpropan-1-amineine works by increasing the release and blocking the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which can produce feelings of euphoria, increased energy, and improved cognitive function. (2S)-2-Methyl-3-naphthalen-2-ylpropan-1-amineine also affects the peripheral nervous system, leading to increased heart rate, blood pressure, and respiration.
Biochemical and Physiological Effects
(2S)-2-Methyl-3-naphthalen-2-ylpropan-1-amineine use can have a range of biochemical and physiological effects on the body. It can cause an increase in heart rate, blood pressure, and body temperature, which can lead to cardiovascular problems and hyperthermia. (2S)-2-Methyl-3-naphthalen-2-ylpropan-1-amineine use can also cause changes in brain structure and function, leading to cognitive impairment and increased risk of psychiatric disorders.
实验室实验的优点和局限性
(2S)-2-Methyl-3-naphthalen-2-ylpropan-1-amineine has advantages and limitations when used in lab experiments. It can be used to study the effects of dopamine, norepinephrine, and serotonin on the brain and behavior. However, its potential for abuse and addiction can make it difficult to use in human studies. (2S)-2-Methyl-3-naphthalen-2-ylpropan-1-amineine also has a high potential for toxicity and can cause damage to the brain and other organs.
未来方向
There are several future directions for research on methamphetamine. One area of focus is the development of new treatments for addiction and the prevention of relapse. Another area of focus is the development of new medications that can mimic the effects of methamphetamine without the potential for abuse and addiction. Finally, research is needed to better understand the long-term effects of methamphetamine use on the brain and body, and to develop interventions to reduce the harm associated with its use.
Conclusion
(2S)-2-Methyl-3-naphthalen-2-ylpropan-1-amineine is a synthetic compound that has potential therapeutic applications in the treatment of certain medical conditions. It works by increasing the release and blocking the reuptake of dopamine, norepinephrine, and serotonin in the brain, leading to improved mood and cognitive function. (2S)-2-Methyl-3-naphthalen-2-ylpropan-1-amineine use can have a range of biochemical and physiological effects on the body, and it has advantages and limitations when used in lab experiments. Future research is needed to develop new treatments for addiction and to better understand the long-term effects of methamphetamine use.
合成方法
(2S)-2-Methyl-3-naphthalen-2-ylpropan-1-amineine is synthesized from ephedrine or pseudoephedrine, which are found in over-the-counter cold and allergy medications. The synthesis process involves the reduction of ephedrine or pseudoephedrine using a variety of chemicals, including red phosphorus, iodine, and hydrochloric acid. The resulting product is a highly pure form of methamphetamine that can be smoked, injected, or snorted.
科学研究应用
(2S)-2-Methyl-3-naphthalen-2-ylpropan-1-amineine has potential therapeutic applications in the treatment of certain medical conditions, such as attention deficit hyperactivity disorder (ADHD), obesity, and narcolepsy. It has also been studied for its potential use in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). (2S)-2-Methyl-3-naphthalen-2-ylpropan-1-amineine has been shown to increase dopamine and norepinephrine levels in the brain, which can improve mood and cognitive function.
属性
IUPAC Name |
(2S)-2-methyl-3-naphthalen-2-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-11(10-15)8-12-6-7-13-4-2-3-5-14(13)9-12/h2-7,9,11H,8,10,15H2,1H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRHPTVDNKFVHN-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2C=C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC2=CC=CC=C2C=C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

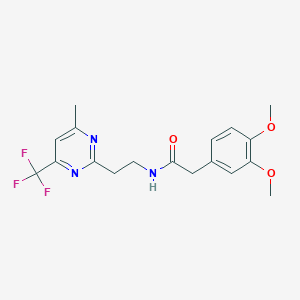
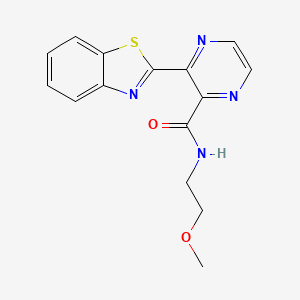
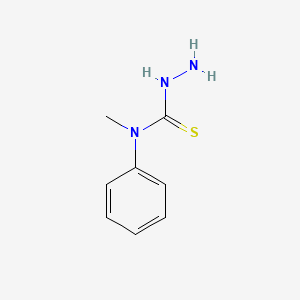
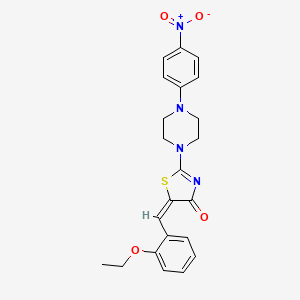

![4-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2681255.png)
![7-chloro-3-[2-(diethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B2681256.png)
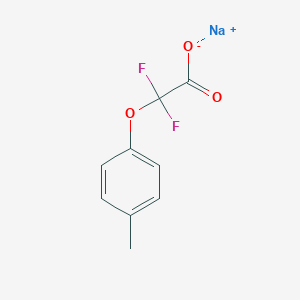
![N-(pyrazolo[1,5-a]pyridin-5-yl)cinnamamide](/img/structure/B2681258.png)
![2-Chloro-N-[[2-(1-methylpyrazol-4-yl)oxolan-2-yl]methyl]propanamide](/img/structure/B2681260.png)
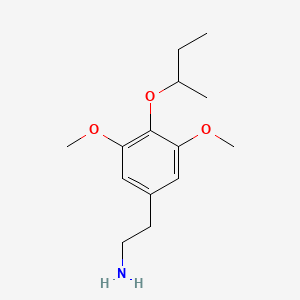
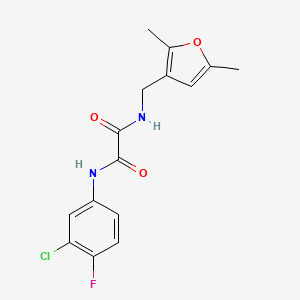
![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2681264.png)
![3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2681269.png)